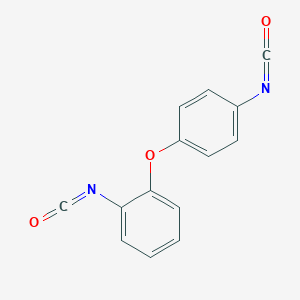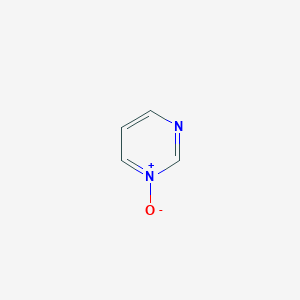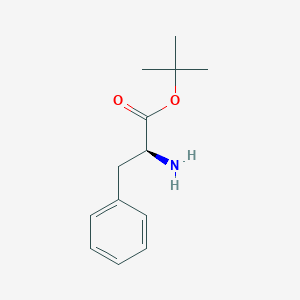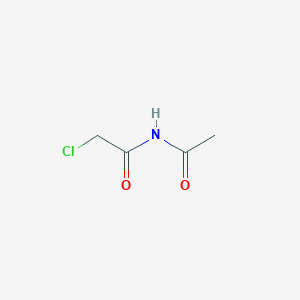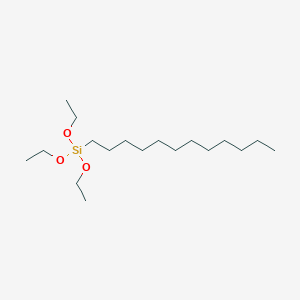
4-(4-metoxifenil)-2,6-dimetil-1,4-dihidropiridina-3,5-dicarboxilato de dietilo
Descripción general
Descripción
The compound of interest, 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester, is a derivative of pyridinedicarboxylic acid. It is a specialized chemical that has been synthesized for various applications in chemical research and industry. The synthesis of such compounds is often driven by the need to explore their potential as intermediates in the production of more complex molecules or as active compounds in their own right .
Synthesis Analysis
The synthesis of the diethyl ester of 3,5-pyridinedicarboxylic acid involves a reaction starting from a β-diketo compound, formaldehyde, and amine, with the use of an amine salt as a phase transfer catalyst. This method has proven to be efficient, yielding the final product in 88% total yield with a high purity of 98%. The use of phase transfer catalysis is a key factor in achieving such high efficiency, as it facilitates the transfer of a reactant from one phase into another where the reaction occurs, thus enhancing the reaction rate and yield .
Molecular Structure Analysis
While the provided data does not include direct information about the molecular structure of the diethyl ester of 3,5-pyridinedicarboxylic acid, it is known that the molecular structure of such compounds can be complex. The presence of multiple functional groups, including ester groups and a pyridine ring, suggests that the molecule may exhibit interesting electronic and steric properties. These properties can be crucial for the compound's reactivity and potential applications .
Chemical Reactions Analysis
The chemical reactivity of the diethyl ester of 3,5-pyridinedicarboxylic acid can be inferred from its functional groups. The ester groups may be susceptible to hydrolysis, transesterification, or other nucleophilic attacks, while the pyridine ring could engage in electrophilic substitution reactions. The presence of a methoxyphenyl group may also influence the compound's reactivity, potentially stabilizing certain intermediates or directing reactions to occur at specific positions on the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of the diethyl ester of 3,5-pyridinedicarboxylic acid are not explicitly detailed in the provided data. However, based on the general knowledge of similar compounds, it can be expected to have certain solubility characteristics in organic solvents, a specific melting point range, and a defined boiling point under standard conditions. The purity of the synthesized compound, as mentioned, is high, which is essential for its use in further chemical reactions or applications where impurities could affect the outcome .
Aplicaciones Científicas De Investigación
Investigación Farmacológica
Este compuesto se ha utilizado en la investigación farmacológica . Aunque no se dispone de detalles específicos sobre su uso en este contexto, es común que estos compuestos se utilicen en el desarrollo y la prueba de nuevos fármacos .
Síntesis de Glucósidos C-Arilo
Diethyl 4-methoxybenzylphosphonate, un compuesto relacionado, se utiliza en la síntesis de glucósidos C-arilo . Estos son compuestos importantes en química medicinal debido a su presencia en una serie de productos naturales bioactivos .
Inhibición de la Actividad de la Linoleato Oxigenasa
La investigación ha demostrado que ciertos compuestos de 4-metoxifenilo pueden inhibir la actividad de la linoleato oxigenasa de ALOX15 . Esta enzima juega un papel en varios modelos de cáncer e inflamación, lo que la convierte en un objetivo para la investigación farmacológica .
Síntesis de Análogos de Goniotalamina γ-Monofluorada
Este compuesto actúa como reactivo para la síntesis de análogos de goniotalamina γ-monofluorada . Estos análogos tienen aplicaciones potenciales en química medicinal .
Síntesis de Derivados Estilbenoides
También se utiliza en la síntesis de derivados estilbenoides con actividad neuroprotectora . Los estilbenoides son un tipo de compuestos fenólicos que han mostrado potencial en el tratamiento de enfermedades neurodegenerativas
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-6-25-19(22)16-12(3)21-13(4)17(20(23)26-7-2)18(16)14-8-10-15(24-5)11-9-14/h8-11,18,21H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJJMPZWBYORGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187626 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34014-60-3 | |
| Record name | Diethyl 1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34014-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034014603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34014-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-PYRIDINEDICARBOXYLIC ACID, 1,4-DIHYDRO-4-(P-METHOXYPHENYL)-2,6-DIMETHYL-, DIETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPF6HW1ZEQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




